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Compound of Interest

Compound Name: Nickel(II) oxide

Cat. No.: B3432326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nickel(II) oxide (NiO)

as a versatile and cost-effective heterogeneous catalyst in a variety of organic transformations.

The protocols detailed herein are intended to serve as a practical guide for laboratory synthesis

and process development.

Catalyst Preparation: Synthesis of Nickel(II) Oxide
Nanoparticles
The catalytic activity of NiO is significantly influenced by its physical properties, such as particle

size, surface area, and crystallinity. Therefore, the synthesis method plays a crucial role in

determining its performance. Below are protocols for two common methods for preparing NiO

nanoparticles.

Protocol: Synthesis of NiO Nanoparticles by Chemical
Precipitation
This method is straightforward and yields phase-pure NiO nanoparticles.

Materials:

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
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Sodium hydroxide (NaOH)

Deionized water

Absolute ethanol

Procedure:

Prepare a 0.1 M solution of Ni(NO₃)₂·6H₂O by dissolving the appropriate amount in

deionized water with continuous stirring.

Slowly add a 0.2 M NaOH solution dropwise to the nickel nitrate solution under vigorous

stirring.

Continue adding NaOH until the pH of the solution reaches approximately 10, resulting in the

formation of a light green precipitate of nickel hydroxide (Ni(OH)₂).

Age the precipitate in the mother liquor for 1 hour with continuous stirring.

Collect the precipitate by centrifugation or filtration and wash it several times with deionized

water and then with absolute ethanol to remove any remaining impurities.

Dry the resulting powder in an oven at 80-100 °C for 12 hours.

Calcine the dried powder in a muffle furnace at 400-500 °C for 2-4 hours to obtain black NiO

nanoparticles.

Protocol: Synthesis of NiO Nanoparticles by Thermal
Decomposition
This method utilizes a nickel complex as a precursor to produce uniform NiO nanoparticles.

Materials:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

2,9-dimethyl-1,10-phenanthroline
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Ethanol

Muffle furnace

Procedure:

Synthesize the precursor complex, aqua(2,9-dimethyl-1,10-phenanthroline)NiCl₂, as

described in the literature.[1]

Place the synthesized complex in a ceramic crucible.

Heat the crucible in a muffle furnace at a ramp rate of 10 °C/min to a final temperature of 400

°C.

Maintain the temperature at 400 °C for 2 hours in an air atmosphere to ensure complete

decomposition of the complex into NiO nanoparticles.[1]

Allow the furnace to cool down to room temperature before collecting the resulting NiO

nanoparticles.

Applications in Organic Synthesis
Oxidation of Alcohols
NiO-based catalysts are effective for the oxidation of primary and secondary alcohols to

carboxylic acids and ketones, respectively.

Application Note: The oxidation of benzylic alcohols to the corresponding carboxylic acids can

be efficiently achieved using in-situ generated nickel peroxide nanoparticles from a Ni(II) salt

and a co-oxidant. This method is advantageous due to its mild reaction conditions and the use

of water as a solvent.[2]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzoic Acid

Materials:

Benzyl alcohol

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
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Potassium persulfate (K₂S₂O₈)

Potassium hydroxide (KOH)

Deionized water

Diethyl ether

Hydrochloric acid (HCl)

Procedure:

In a 250 mL round-bottom flask, dissolve benzyl alcohol (10 mmol) and NiSO₄·6H₂O (0.2

mmol) in 100 mL of 1.0 M aqueous KOH solution.

Add K₂S₂O₈ (20 mmol) to the reaction mixture.

Stir the mixture vigorously at room temperature for 4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, quench the reaction by adding 50 mL of deionized water.

Extract the unreacted starting material with diethyl ether (3 x 50 mL).

Acidify the aqueous layer with concentrated HCl to a pH of ~2 to precipitate the benzoic acid.

Filter the white precipitate, wash with cold deionized water, and dry under vacuum to obtain

the pure product.

Quantitative Data: Oxidation of Substituted Benzyl Alcohols
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Entry Substrate Product
Reaction Time
(h)

Yield (%)

1 Benzyl alcohol Benzoic acid 4 97

2
4-Methylbenzyl

alcohol

4-Methylbenzoic

acid
4 95

3
4-Methoxybenzyl

alcohol

4-

Methoxybenzoic

acid

4 92

4
4-Chlorobenzyl

alcohol

4-Chlorobenzoic

acid
4 85

5
4-Nitrobenzyl

alcohol

4-Nitrobenzoic

acid
4 80

Reaction conditions: Substrate (10 mmol), NiSO₄·6H₂O (0.2 mmol), K₂S₂O₈ (20 mmol), 1.0 M

KOH (100 mL), room temperature.[2]

Diagram: Catalytic Cycle for the Oxidation of Benzyl Alcohol
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Catalytic Cycle for Benzyl Alcohol Oxidation
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Caption: Proposed catalytic cycle for the oxidation of benzyl alcohol.

Reduction of Nitroarenes
NiO nanoparticles serve as a precursor to catalytically active Ni(0) species for the

hydrogenation of nitroarenes to anilines, a crucial transformation in the synthesis of

pharmaceuticals, dyes, and agrochemicals.

Application Note: The reduction can be carried out under mild conditions using a hydrogen

source like hydrazine hydrate or molecular hydrogen. The catalyst can be easily recovered and

reused.

Experimental Protocol: Hydrogenation of Nitrobenzene to Aniline
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Materials:

Nitrobenzene

NiO nanoparticles

Ethanol

Hydrazine hydrate (80%)

Stirrer hotplate

Condenser

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend the NiO

nanoparticles (50 mg) in ethanol (20 mL).

Add nitrobenzene (10 mmol) to the suspension.

Heat the mixture to reflux (approximately 80 °C).

Add hydrazine hydrate (20 mmol) dropwise to the refluxing mixture over a period of 30

minutes.

Continue refluxing and stirring for an additional 2-4 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

Separate the catalyst by filtration or magnetic decantation.

Remove the solvent from the filtrate under reduced pressure to obtain the crude aniline.

Purify the product by distillation or column chromatography if necessary.

Quantitative Data: Hydrogenation of Substituted Nitroarenes
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Entry Substrate Product Time (h) Yield (%)

1 Nitrobenzene Aniline 3 98

2 4-Nitrotoluene 4-Toluidine 3.5 96

3 4-Nitroanisole 4-Anisidine 4 95

4

4-

Chloronitrobenze

ne

4-Chloroaniline 4 92

5 3-Nitroaniline
1,3-

Diaminobenzene
5 90

Reaction conditions: Substrate (10 mmol), NiO catalyst (50 mg), Hydrazine hydrate (20 mmol),

Ethanol (20 mL), Reflux.

Diagram: Experimental Workflow for Nitroarene Reduction
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Workflow for NiO-Catalyzed Nitroarene Reduction
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Caption: Step-by-step workflow for the reduction of nitroarenes.
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C-C Coupling Reactions
While less common than palladium catalysts, NiO-based systems have shown promise in C-C

coupling reactions, offering a more economical alternative.

Application Note: NiO nanoparticles, often in conjunction with a co-catalyst or support, can

catalyze Suzuki-Miyaura coupling reactions. The reaction conditions need to be carefully

optimized for each substrate pair.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Materials:

4-Bromoanisole

Phenylboronic acid

NiO nanoparticles

Potassium carbonate (K₂CO₃)

Toluene

Water

Schlenk flask and line

Procedure:

To a Schlenk flask under an inert atmosphere (e.g., Argon), add NiO nanoparticles (5 mol%),

4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

Add a 3:1 mixture of toluene and water (4 mL).

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

Monitor the reaction progress by GC-MS or TLC.

After completion, cool the reaction to room temperature and add 10 mL of water.
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Extract the product with ethyl acetate (3 x 15 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides

Entry
Aryl
Halide

Arylbor
onic
Acid

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

Bromoani

sole

Phenylbo

ronic acid
K₂CO₃

Toluene/

H₂O
100 18 85

2
Iodobenz

ene

Phenylbo

ronic acid
K₃PO₄ Dioxane 100 12 90

3

4-

Chlorotol

uene

Phenylbo

ronic acid
Cs₂CO₃

Toluene/

H₂O
110 24 75

4

4-

Bromobe

nzaldehy

de

Phenylbo

ronic acid
K₂CO₃

Toluene/

H₂O
100 16 82

Reaction conditions: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), Base (2.0 mmol), NiO

(5 mol%).

Photocatalytic Degradation of Organic Dyes
NiO is a p-type semiconductor with a wide bandgap, making it a suitable candidate for

photocatalytic applications, particularly in the degradation of organic pollutants.

Application Note: NiO nanoparticles can effectively degrade organic dyes like methylene blue

under UV or simulated solar irradiation. The efficiency of the degradation is dependent on
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various parameters such as catalyst loading, dye concentration, and pH.

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

Materials:

Methylene blue (MB)

NiO nanoparticles

Beaker

Magnetic stirrer

UV lamp or solar simulator

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of methylene blue (e.g., 10 mg/L) in deionized water.

In a beaker, add a specific amount of NiO nanoparticles (e.g., 50 mg) to a known volume of

the MB solution (e.g., 100 mL).

Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium.

Irradiate the suspension with a UV lamp or solar simulator under continuous stirring.

At regular time intervals, withdraw a small aliquot of the suspension, centrifuge or filter to

remove the catalyst, and measure the absorbance of the supernatant at the maximum

wavelength of MB (~664 nm) using a UV-Vis spectrophotometer.

Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x

100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Quantitative Data: Photocatalytic Degradation of Methylene Blue
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Catalyst
Loading
(mg/100mL)

Initial MB
Conc. (mg/L)

pH
Irradiation
Time (min)

Degradation
Efficiency (%)

25 10 7 120 75

50 10 7 120 88

75 10 7 120 92

50 5 7 120 95

50 20 7 120 78

50 10 4 120 70

50 10 10 120 94

Irradiation source: Simulated solar light.

Diagram: Factors Affecting Photocatalytic Degradation

Key Factors in NiO Photocatalysis

Photocatalytic
Degradation Efficiency

Catalyst Properties

Particle Size Surface AreaCrystallinity
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Caption: Interrelated factors influencing photocatalytic efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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